N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-3-methylbenzamide
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Overview
Description
N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-3-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, a benzyl group, and a sulfanyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-3-methylbenzamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the benzyl and sulfanyl groups. The final step involves the formation of the amide bond with 3-methylbenzoic acid. The reaction conditions often include the use of solvents like dichloromethane, catalysts such as palladium, and reagents like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted benzyl compounds.
Scientific Research Applications
N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved include signal transduction pathways and metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide
- 1-(4-Fluorophenyl)piperazine
Uniqueness
N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H25ClN4OS |
---|---|
Molecular Weight |
525.1 g/mol |
IUPAC Name |
N-[4-[4-benzyl-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C30H25ClN4OS/c1-21-7-5-11-25(17-21)29(36)32-27-15-13-24(14-16-27)28-33-34-30(35(28)19-22-8-3-2-4-9-22)37-20-23-10-6-12-26(31)18-23/h2-18H,19-20H2,1H3,(H,32,36) |
InChI Key |
KKVVLSNFCXZCRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(N3CC4=CC=CC=C4)SCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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